molecular formula C15H24ClN3OS B086189 Diamthazole dihydrochloride CAS No. 136-96-9

Diamthazole dihydrochloride

Cat. No.: B086189
CAS No.: 136-96-9
M. Wt: 329.9 g/mol
InChI Key: LYMNPRAIEYTRSZ-UHFFFAOYSA-N
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Preparation Methods

Diamthazole dihydrochloride can be synthesized through a multi-step process involving the following steps :

    Initial Reaction: 2-dimethylamino-6-hydroxybenzothiazole is reacted with sodium hydroxide in chlorobenzene at 90°C.

    Formation of Sodium Salt: The mixture is heated to boiling, and water is distilled off, forming the sodium salt of thiazole in chlorobenzene.

    Addition of 1-diethylamino-2-chloroethane: At 90°C, 1-diethylamino-2-chloroethane is added, and the mixture is refluxed at 133°C for three hours.

    Isolation of Product: The reaction mixture is cooled, and water and sodium hydroxide solution are added. The chlorobenzene layer containing the reaction product is separated and dried with sodium sulfate.

    Formation of Dihydrochloride: Hydrogen chloride gas is passed into the chlorobenzene solution, precipitating the dihydrochloride as a white crystalline powder.

Chemical Reactions Analysis

Diamthazole dihydrochloride undergoes various chemical reactions, including :

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrogen chloride, and various organic solvents like chlorobenzene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diamthazole dihydrochloride has been extensively studied for its antifungal properties . It has applications in:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on fungal growth and its potential as an antifungal agent.

    Medicine: Investigated for its potential therapeutic uses, although it was withdrawn in some regions due to adverse effects.

    Industry: Utilized in the production of antifungal products and other chemical compounds.

Mechanism of Action

The mechanism of action of diamthazole dihydrochloride involves its interaction with fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include specific proteins and enzymes involved in maintaining cell membrane structure and function.

Comparison with Similar Compounds

Diamthazole dihydrochloride is unique due to its specific chemical structure and antifungal properties . Similar compounds include:

    Benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents and specific properties.

    Other antifungal agents: Compounds like fluconazole and ketoconazole have different mechanisms of action and chemical structures but are used for similar purposes.

Properties

CAS No.

136-96-9

Molecular Formula

C15H24ClN3OS

Molecular Weight

329.9 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride

InChI

InChI=1S/C15H23N3OS.ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;/h7-8,11H,5-6,9-10H2,1-4H3;1H

InChI Key

LYMNPRAIEYTRSZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl

melting_point

241.5 °C

Key on ui other cas no.

136-96-9

Related CAS

95-27-2 (Parent)

Synonyms

amikazol
diamthazole
diamthazole dihydrochloride
dimazole

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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